5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Description
Properties
IUPAC Name |
5-oxo-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O/c20-19(21,22)14-5-3-4-12(8-14)11-25-17-13(9-23)10-24-26(17)16-7-2-1-6-15(16)18(25)27/h1-8,10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCTQZSYXEYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(C=NN23)C#N)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds.
1. Anti-inflammatory Activity
Research has indicated that pyrazolo[1,5-a]quinazolines, including derivatives similar to 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile, exhibit significant anti-inflammatory properties. In a study screening various compounds for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells, several derivatives showed promising results with IC50 values below 50 µM .
2. Calcium Channel Modulation
Calcium channel modulation is another area where this compound may exhibit activity. Compounds structurally related to 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile have been shown to act as calcium channel blockers in isolated rat tissues. For instance, certain derivatives demonstrated maximum relaxant responses in smooth muscle assays .
The mechanisms through which 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of NF-κB Pathway : The anti-inflammatory effect may be mediated through the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammatory responses.
- Calcium Channel Blockade : The modulation of calcium channels can lead to relaxation of vascular smooth muscle and reduction in blood pressure.
Case Study 1: Anti-inflammatory Screening
A library of pyrazolo[1,5-a]quinazolines was synthesized and screened for anti-inflammatory activity. Among the tested compounds, those closely related to the target compound exhibited significant inhibition of cytokine production in vitro and reduced inflammation in animal models. These findings suggest a potential therapeutic application for inflammatory diseases .
Case Study 2: Cardiovascular Effects
In a cardiovascular study involving isolated rat thoracic arteries, compounds similar to 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile were tested for their vasodilatory effects. Results indicated that these compounds effectively decreased arterial tension through calcium channel blockade mechanisms .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a pyrazoloquinazoline core, which is known for its diverse pharmacological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Research has indicated that compounds with similar structures to 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile exhibit significant anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell growth and apoptosis.
Case Study:
In a study conducted on breast cancer cell lines, derivatives of pyrazoloquinazoline were found to induce apoptosis and inhibit tumor growth in vitro. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in treating inflammatory diseases.
Case Study:
A study demonstrated that similar compounds reduced inflammation in a murine model of rheumatoid arthritis by decreasing levels of TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .
Modulation of Enzyme Activity
The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, it could influence the activity of kinases or phosphatases that regulate cell signaling.
Interaction with Receptors
The potential interaction with G-protein-coupled receptors (GPCRs) has been suggested based on similar compounds' profiles. These interactions can lead to downstream effects that alter cellular responses to external stimuli.
Therapeutic Potential
Given its biological activities, 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile holds promise for various therapeutic applications:
- Cancer Therapy: As an anticancer agent targeting multiple pathways.
- Anti-inflammatory Drugs: For conditions like rheumatoid arthritis or inflammatory bowel disease.
- Neurological Disorders: Exploring neuroprotective properties could lead to applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on core heterocycles, substituents, and reported biological activities:
Key Observations:
Core Heterocycle Influence: The pyrazolo[1,5-a]quinazoline core in the target compound is distinct from the pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrazine cores in analogs. Quinazolines often exhibit enhanced π-π stacking in enzyme binding pockets compared to smaller pyrimidines .
Substituent Effects :
- The 3-CF₃-benzyl group in the target compound may improve membrane permeability over the 4-fluorobenzyl group in ’s compound, as CF₃ is more lipophilic than F .
- Nitrile (CN) at position 3 (target compound and ) is a strong electron-withdrawing group, likely enhancing binding to cysteine or serine residues in enzymes, as seen in kinase inhibitors .
Biological Activity Trends :
- Pyrazolo[1,5-a]pyrimidines with CF₃ groups (e.g., ) show potent ion channel (IKur) inhibition, suggesting the target compound’s CF₃-benzyl substituent could confer similar selectivity .
- Carboxylate esters () or acetates () are often prodrug forms, whereas nitriles (target compound) are typically pharmacophores themselves .
Q & A
Q. What are the predominant synthetic routes for preparing 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step cyclization strategies. For example, pyrazolo[1,5-a]quinazoline scaffolds are often constructed via [3+2] cycloaddition or nucleophilic substitution reactions. A key intermediate is 5-aminooxazole-4-carbonitrile, which undergoes nitrile-to-tetrazole transformations under specific conditions (e.g., sodium azide and ammonium chloride in DMF at 100°C) . The trifluoromethylbenzyl group is introduced via alkylation or coupling reactions, where solvent polarity (e.g., toluene vs. DMSO) and catalysts (e.g., NaH) critically impact regioselectivity and yield .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups, particularly near the trifluoromethyl moiety (δ 120–125 ppm for CF3 in 19F NMR) .
- XRD : Single-crystal X-ray diffraction (as in Acta Crystallographica Section E) resolves stereochemical ambiguities, such as the dihedral angle between the pyrazoloquinazoline core and the benzyl substituent .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound, and what are the limitations?
Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can model binding interactions. The trifluoromethyl group’s electronegativity and steric bulk may enhance affinity for hydrophobic pockets . However, limitations include:
Q. How do reaction conditions (e.g., solvent, catalyst) influence competing pathways in the synthesis of pyrazoloquinazoline derivatives?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for benzyl group introduction, while toluene promotes [3+2] cycloaddition via non-polar transition states .
- Catalytic Systems : Palladium-catalyzed reductive cyclizations (using formic acid as a CO surrogate) improve efficiency but require rigorous exclusion of moisture to avoid side reactions .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping peaks in NMR?
Q. What role does the trifluoromethyl group play in modulating physicochemical properties (e.g., solubility, metabolic stability)?
- Lipophilicity : The CF3 group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Resistance : Fluorine’s electronegativity blocks oxidative metabolism at the benzyl position, as evidenced by in vitro microsomal assays .
Methodological Guidelines
Q. How to design experiments for optimizing the [3+2] cycloaddition step in pyrazoloquinazoline synthesis?
Q. What analytical workflows are recommended for purity assessment and byproduct identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
